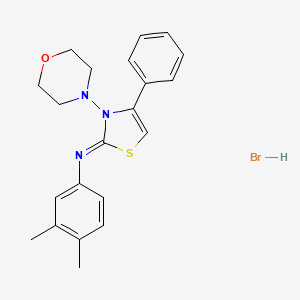

(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that integrates a thiazole ring, aniline moiety, and a morpholino group, lending it significant chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide involves a multi-step synthesis process. Typically, the synthesis begins with the formation of the thiazole ring, which is achieved through the condensation of appropriate ketones and thioamides under controlled conditions. This is followed by the introduction of the morpholino group via nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis using similar principles. The process often includes automated sequential synthesis reactors to ensure high yield and purity. Key conditions include maintaining optimal temperature, pressure, and pH levels to control reaction kinetics and product formation.

化学反応の分析

Types of Reactions

(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide undergoes various types of chemical reactions including:

Oxidation: : Converts specific functional groups to higher oxidation states.

Reduction: : Involves the gain of electrons by certain functional groups.

Substitution: : Replaces atoms or groups within the molecule with others.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: : Halogenated solvents and catalysts like Lewis acids.

Major Products Formed

The products formed depend on the reaction type. For instance:

Oxidation: : Leads to the formation of sulfoxides or sulfones.

Reduction: : Yields the corresponding reduced amines or alcohols.

Substitution: : Results in various functionalized derivatives of the original compound.

科学的研究の応用

Chemistry

Used as a reagent in organic synthesis to develop new reactions and study reaction mechanisms.

Biology

Employed in the development of enzyme inhibitors or probes for studying biological pathways.

Medicine

Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

Industry

Applied in the production of advanced materials, coatings, and as a precursor for various chemical processes.

作用機序

The mechanism by which (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide exerts its effects often involves:

Molecular Targets: : Binding to specific enzymes or receptors.

Pathways Involved: : Modulation of biochemical pathways like signal transduction or metabolic processes.

類似化合物との比較

Unique Features

Structural Uniqueness: : Incorporates diverse functional groups that provide specific reactivity.

Biological Activity: : Exhibits unique interaction with biological targets.

Similar Compounds

(Z)-3,4-dimethyl-N-(4-phenylthiazol-2(3H)-ylidene)aniline: : Lacks the morpholino group, leading to different biological interactions.

3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline: : A similar base structure but different reactivity and applications.

This detailed exploration of (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide highlights its diverse roles and importance in scientific research and industry

生物活性

(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring, an aniline moiety, and a morpholine group. The synthesis typically involves multiple steps requiring precise control over reaction conditions to achieve high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for characterization.

Antifungal Activity

Research indicates that compounds related to thiazole, including derivatives of this compound, exhibit significant antifungal properties. For example, a study on related thiazole derivatives demonstrated activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2d | Candida albicans | 1.23 |

| 2e | Candida parapsilosis | 1.23 |

The mechanism by which these compounds exert their antifungal effects may involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This inhibition occurs through interaction with the CYP51 enzyme, similar to the action of azole antifungals .

Cytotoxicity Studies

Cytotoxicity assessments conducted on NIH/3T3 cell lines revealed that the synthesized derivatives exhibited low toxicity at effective concentrations. The IC50 values for compounds 2d and 2e were found to be 148.26 μM and 187.66 μM respectively, indicating a favorable therapeutic index .

Table 2: Cytotoxicity Analysis

| Compound | IC50 (μM) | Reference Compound |

|---|---|---|

| 2d | 148.26 | Doxorubicin (>1000) |

| 2e | 187.66 | Doxorubicin (>1000) |

Study on Thiazole Derivatives

A comprehensive investigation into thiazole derivatives highlighted their broad spectrum of biological activities, including antibacterial and antifungal effects. The study emphasized the structural modifications that enhance biological efficacy and reduce toxicity .

In Silico Studies

Molecular docking studies have shown that the synthesized compounds effectively bind to the active site of CYP51, demonstrating potential as new antifungal agents. These studies provide insights into the structure-activity relationship (SAR), indicating that electron-withdrawing groups enhance activity against fungal pathogens .

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS.BrH/c1-16-8-9-19(14-17(16)2)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRWCNXXFXCFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。